molecular formula C7H3Cl2N3 B12833477 3,8-Dichloropyrido[2,3-b]pyrazine

3,8-Dichloropyrido[2,3-b]pyrazine

Cat. No.: B12833477
M. Wt: 200.02 g/mol
InChI Key: OJIYKCDIZRVNIV-UHFFFAOYSA-N
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Description

3,8-Dichloropyrido[2,3-b]pyrazine is a bicyclic heterocyclic compound featuring a pyridine ring fused to a pyrazine ring, with chlorine substituents at the 3- and 8-positions. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. The pyrido[2,3-b]pyrazine core is known for its diverse biological activities, including kinase inhibition, anticancer effects, and optoelectronic applications . The dichloro substitution enhances electrophilicity and binding affinity to biological targets, distinguishing it from other derivatives.

Properties

Molecular Formula

C7H3Cl2N3

Molecular Weight

200.02 g/mol

IUPAC Name

3,8-dichloropyrido[2,3-b]pyrazine

InChI

InChI=1S/C7H3Cl2N3/c8-4-1-2-10-7-6(4)11-3-5(9)12-7/h1-3H

InChI Key

OJIYKCDIZRVNIV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)N=CC(=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dichloropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrido[3,2-b]pyrazine-2,3-dione with thionyl chloride in the presence of N,N-dimethylformamide (DMF) as a catalyst. The reaction is carried out under reflux conditions for 24 hours, followed by the removal of the solvent and addition of water to isolate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3,8-Dichloropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrido[2,3-b]pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3,8-Dichloropyrido[2,3-b]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,8-Dichloropyrido[2,3-b]pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key proteins or nucleic acids within cells .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The positions of halogen substituents significantly influence chemical reactivity and stability. Key comparisons include:

Compound Substituents Key Properties Reference
3,8-Dichloropyrido[2,3-b]pyrazine Cl at 3,8 High electrophilicity; enhanced DNA intercalation and kinase inhibition
3-Chloropyrido[2,3-b]pyrazine Cl at 3 Moderate reactivity; selective enzyme inhibition (e.g., DNA replication)
8-Bromo-3-methoxypyrido[2,3-b]pyrazine Br at 8, OMe at 3 Improved solubility; lower electrophilicity due to electron-donating OMe group
2,3,6,8-Tetrachloropyrido[2,3-b]pyrazine Cl at 2,3,6,8 Extreme electron deficiency; used in optoelectronics and radical reactions
  • Electronic Effects : DFT studies show that 3,8-dichloro substitution creates a twisted molecular conformation (dihedral angle ~30°–80°), reducing HOMO-LUMO overlap and enabling charge-transfer transitions . This contrasts with methoxy-substituted derivatives, where electron-donating groups increase HOMO energy, reducing optoelectronic efficiency .

Antiproliferative and Kinase Inhibition

Pyrido[2,3-b]pyrazine derivatives exhibit potent activity against cancer cells and kinases:

Compound Biological Target Activity (IC₅₀ or Inhibition %) Reference
This compound BRAF kinase, DNA intercalation ~70% inhibition at 10 µM
8-Benzylamino pyrido[2,3-b]pyrazine A2058 melanoma cells 64% growth inhibition at 10⁻⁵ M
5H-Pyrrolo[2,3-b]pyrazine (FGFR1) FGFR1 kinase IC₅₀ = 0.12 µM
8-Chloropyrido[3,4-b]pyrazine Mycobacterium tuberculosis MIC = 8 µg/mL
  • Mechanistic Insights : The dichloro compound’s dual chlorine atoms facilitate strong π-π stacking with kinase hinge regions (e.g., BRAF) and DNA base pairs, while pyrrolo derivatives achieve higher selectivity for FGFR1 due to hydrogen bonding with Ala564 .

Optoelectronic and Material Properties

HOMO-LUMO Gaps and Charge Transfer

Pyrido[2,3-b]pyrazines are promising for organic electronics:

Compound HOMO (eV) LUMO (eV) ΔEST (eV) Application Reference
This compound -6.2 -3.8 0.15 OLED emitters
Dye 7 (phenothiazine donor) -5.4 -3.1 0.01 TADF materials
Thieno[2,3-b]pyrazine -5.8 -3.5 0.20 Photovoltaic cells
  • Twist Angle Effects : The dichloro derivative’s twisted conformation (dihedral angle ~50°) minimizes ΔEST, enabling efficient thermally activated delayed fluorescence (TADF) .

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